Validamycin H is a member of the validamycin family, which are pseudotrisaccharide antibiotics produced by the bacterium Streptomyces hygroscopicus. These compounds are primarily known for their efficacy in controlling sheath blight disease in rice and other crops. Validamycin H, specifically, has garnered interest for its potential applications in agriculture and its unique biochemical properties.
Validamycin H is classified as a glycosylated antibiotic. It belongs to a broader category of compounds known as glycopeptides and is characterized by its unique structure that includes multiple sugar moieties linked to an aglycone component. This classification highlights its role in inhibiting fungal growth and its potential utility in agricultural pest management .
The synthesis of validamycin H can be approached through various methods, including total synthesis and biosynthetic pathways. A notable method involves the fermentation of Streptomyces hygroscopicus, where specific growth conditions and nutrient availability can significantly influence yield.
Recent advancements have shown that the biosynthetic pathway for validamycin H includes several key intermediates such as valienamine and validamine. Studies have identified the incorporation of labeled precursors into validamycin H, elucidating the enzymatic steps involved in its formation. For instance, the conversion of D-sedoheptulose 7-phosphate into cyclitol moieties is a critical step in its biosynthesis .
The molecular structure of validamycin H features a complex arrangement of sugar units linked to an aglycone core. Its structural formula can be represented as follows:
This formula indicates the presence of multiple hydroxyl groups and nitrogen atoms, contributing to its biological activity.
The molecular weight of validamycin H is approximately 433.48 g/mol. The compound exhibits specific stereochemistry, which is crucial for its interaction with biological targets .
Validamycin H participates in several chemical reactions, primarily involving glycosylation processes that enhance its antimicrobial properties. The compound can undergo hydrolysis under acidic conditions, leading to the release of sugar moieties.
In laboratory settings, validamycin H has been shown to inhibit enzymes involved in carbohydrate metabolism in target organisms, such as trehalase and chitin synthase. This inhibition disrupts essential metabolic pathways in fungi and pests .
The mechanism of action of validamycin H primarily involves the inhibition of trehalose metabolism in target insects and fungi. By interfering with trehalose synthesis, validamycin H disrupts energy storage and structural integrity in these organisms.
Experimental studies have demonstrated that validamycin H significantly reduces trehalose levels in treated larvae of Bactrocera dorsalis, leading to increased mortality rates. The compound's ability to inhibit trehalase activity has been quantitatively assessed using spectrophotometric methods .
Validamycin H is typically presented as a white to off-white solid with a melting point range indicative of purity levels. Its solubility profile suggests good solubility in water, which is advantageous for agricultural applications.
These properties make validamycin H suitable for formulation into various agricultural products .
Validamycin H has significant applications in agriculture as a biopesticide, particularly against sheath blight disease caused by Rhizoctonia solani. Its unique mode of action makes it an attractive alternative to synthetic fungicides, promoting sustainable agricultural practices.
Additionally, research into validamycin H continues to explore its potential therapeutic uses beyond agriculture, including its effects on metabolic pathways in various organisms .
Validamycin H was first isolated in 1990 from Streptomyces hygroscopicus subspecies, specifically identified as Streptomyces hygroscopicus var. limoneus strain T-7545 [4] [8] [10]. This discovery expanded the known spectrum of validamycin compounds, which are characterized as pseudooligosaccharide antibiotics. The producing strain shares taxonomic lineage with other validamycin-producing actinomycetes, notably S. hygroscopicus 5008 (var. jinggangensis), whose genome was fully sequenced in 2012 [1]. Genomic analysis of strain 5008 revealed a complex 10.3 Mb linear chromosome with unusually short 14-bp terminal inverted repeats (TIRs), accompanied by a 164.57-kb linear plasmid (pSHJG1) and a 73.28-kb circular plasmid [1]. The linear plasmid pSHJG1 encodes a CRISPR-Cas bacterial immune system, suggesting evolutionary adaptations to phage resistance during antibiotic production [1].
Streptomyces strains producing validamycins exhibit distinct thermo-regulated biosynthesis; optimal validamycin yield occurs at 37°C rather than 30°C typical for growth and sporulation [1]. Transcriptomic studies indicate that 7.5% of coding sequences in S. hygroscopicus 5008 show upregulated expression at 37°C, including validamycin biosynthetic genes and regulatory elements like SARP-family transcriptional activators [1].
Validamycin H belongs to a family of ten closely related compounds (Validamycins A–J), with Validamycin A being the predominant and agriculturally significant component [3] [4]. The validamycins are classified as pseudo-oligosaccharides due to their structural mimicry of carbohydrates without conventional glycosidic bonds. They function as potent trehalase inhibitors, disrupting trehalose metabolism in fungi and insects [4] [6]. Validamycin H occupies a distinct position within this family due to its intermediate antifungal potency:
Table 1: Antifungal Activity of Validamycins Against Rhizoctonia solani [3]
Compound | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Validamycin A | 0.01 |
Validamycin E | 0.01 |
Validamycin F | 0.01 |
Validamycin H | 0.05 |
Validamycin G | 0.50 |
Validamycin B | 0.50 |
Validamycin D | 25 |
This bioactivity profile suggests structural features of Validamycin H moderately impact target binding compared to the most potent analogues (A, E, F). All validamycins derive from the common cyclitol core validoxylamine A, with variations arising from glycosylation patterns and oxidation states [3] [5].
Validamycin H is defined as a pseudo-tetrasaccharide, setting it apart from the di- and trisaccharide structures of Validamycins A-G [8] [10]. Its molecular formula is C26H45NO18, with a molecular weight of 635.63 g/mol [10]. Key structural features include:
Table 2: Glycosylation Patterns Defining Validamycin Types [5] [10]
Compound | Glycosyl Moiety | Linkage | Type |
---|---|---|---|
Validamycin A | β-D-Glucose | C7-N | Disaccharide |
Validamycin B | Unsaturated aminocyclitol | - | Aglycone variant |
Validamycin E | Maltose (α-D-Glc-(1→4)-α-D-Glc) | C7-N | Trisaccharide |
Validamycin H | Gentiobiose (β-D-Glc-(1→6)-β-D-Glc) | C7-N | Tetrasaccharide |
Biosynthetically, the attachment of gentiobiose is catalyzed by the glycosyltransferase ValG (422 amino acids), utilizing UDP-glucose as the donor substrate [5]. Heterologous expression of the validamycin gene cluster (including valA-valN) in Streptomyces lividans confirmed that valG inactivation abolishes Validamycin A production and leads to validoxylamine A accumulation. Crucially, complementation with functional valG restored glycosylation, demonstrating its essential role in extending the saccharide chain [5]. Validamycin H likely arises from ValG's ability to transfer disaccharide units under specific conditions.
The validamycin biosynthetic pathway shares initial steps with the C7N-aminocyclitol antibiotics (e.g., acarbose):
Table 3: Key Enzymes in Validamycin H Precursor Biosynthesis [5]
Gene | Protein Length (aa) | Function | Homolog (Identity %) |
---|---|---|---|
valA | 414 | 2-epi-5-epi-valiolone synthase | AcbC (48%) |
valC | 351 | Cyclitol kinase | GlcK, Bacillus cereus (29%) |
valK | 324 | Epimerase/dehydratase | APE1179, Aeropyrum pernix (31%) |
valM | 424 | Aminotransferase | DRA0029, Deinococcus radiodurans (39%) |
valL | 492 | Validoxylamine A 7'-phosphate synthase | Rxy102001033, Rubrobacter xylanophilus (30%) |
valG | 422 | Glycosyltransferase | KfoC, E. coli (32%) |
Thermo-regulation (37°C) enhances expression of SARP-family regulators and glutamate dehydrogenase in S. hygroscopicus 5008, indirectly boosting validamycin precursor supply [1]. Exogenous gamma-butyrolactones (bacterial hormones) also upregulate validamycin production, suggesting quorum-sensing modulation [7].
Validamycin H's structure was resolved using a combination of high-resolution mass spectrometry (HR-MS) and multidimensional NMR:
Table 4: Validamycin H Characterization Data [4] [10]
Parameter | Value/Descriptor |
---|---|
IUPAC Name | [1S-(1α,4α,5β,6α)]-1,5,6-Trideoxy-3-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl]-5-(hydroxymethyl)-1-[[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol |
CAS Registry Number | 94898-59-0 |
Molecular Formula | C26H45NO18 |
Exact Mass | 635.2689 Da |
Optical Rotation [α]D24 | +110° ± 15° (c = 1, water) |
Solubility | Water: >100 mg/mL; Methanol: soluble; Ethanol: slightly soluble; Ethyl acetate: insoluble |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7